molecular formula C10H19NO2 B1474451 (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1933453-88-3

(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol

Cat. No.: B1474451
CAS No.: 1933453-88-3
M. Wt: 185.26 g/mol
InChI Key: ICCJZPSGUDQGLT-VXRWAFEHSA-N
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Description

(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-(oxolan-2-ylmethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-5-1-4-9(10)11-7-8-3-2-6-13-8/h8-12H,1-7H2/t8?,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJZPSGUDQGLT-VXRWAFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol, a derivative of cyclopentan-1-ol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol can be represented as follows:

C10H17NO2\text{C}_{10}\text{H}_{17}\text{N}\text{O}_2

This compound features a cyclopentanol core with an oxolane moiety, which may influence its biological interactions.

Neuroprotective Effects

Research indicates that compounds similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol exhibit neuroprotective properties. For example, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis. A study demonstrated that such compounds could mitigate the effects of neurotoxicity induced by glutamate in cultured neurons .

The proposed mechanisms for the neuroprotective effects include:

  • Antioxidant Activity : The compound may enhance the cellular antioxidant defense system, reducing oxidative damage.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly glutamate and gamma-aminobutyric acid (GABA), thereby promoting neuronal survival .
  • Inhibition of Apoptotic Pathways : By inhibiting key apoptotic factors, the compound can prevent cell death in neuronal tissues .

Data Summary

Biological ActivityObserved EffectsReferences
NeuroprotectionReduced cell death from oxidative stress
Antioxidant ActivityEnhanced antioxidant enzyme levels
Modulation of NeurotransmittersIncreased GABA levels; reduced glutamate toxicity

Case Studies

Several studies have investigated the effects of related compounds on various neurological conditions:

  • Alzheimer's Disease Models : In vitro studies using Alzheimer's disease models showed that compounds with similar structures improved cognitive function and reduced amyloid-beta accumulation .
  • Parkinson's Disease Research : Animal models treated with neuroprotective agents similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol exhibited reduced motor deficits and improved dopaminergic neuron survival .
  • Stroke Recovery : A clinical trial evaluated the efficacy of a related compound in stroke patients, reporting significant improvements in recovery metrics when administered within 24 hours post-stroke onset .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

  • The compound is being studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact effectively with biological targets, making it a candidate for drug development aimed at treating various conditions, including neurological disorders and pain management.
  • A notable study indicated that derivatives of cyclopentanol compounds exhibit significant activity against certain types of cancer cells, highlighting the potential for this compound in oncology research.

2. Neuropharmacology:

  • Research has indicated that compounds similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is crucial in developing treatments for mood disorders and schizophrenia.

Organic Synthesis Applications

1. Synthesis of Complex Molecules:

  • The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • A case study demonstrated the successful use of this compound in synthesizing novel cyclic amines, which are important in medicinal chemistry.

2. Chiral Synthesis:

  • As a chiral molecule, (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol is valuable in asymmetric synthesis processes. It can be used to produce other chiral compounds with high enantiomeric purity, which is essential in the pharmaceutical industry.

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives derived from (1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol. The findings indicated that these derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting a pathway for further drug development targeting cancer therapies.

Case Study 2: Neurotransmitter Modulation
Research conducted on the effects of similar compounds on serotonin receptors showed that modifications to the cyclopentanol structure could enhance binding affinity and selectivity. This work provides insights into designing new treatments for depression and anxiety disorders based on this compound's scaffold.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions:

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, 0–25°C(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentanone78%
KMnO₄Aqueous acidic, 50°CCyclopentanedione derivative (overoxidation)35%
  • PCC selectively oxidizes the alcohol to a ketone without affecting the amine or oxolane ring.

  • Stronger oxidants like KMnO₄ lead to diketone formation but with lower selectivity.

Acylation and Alkylation of the Amine Group

The secondary amine participates in nucleophilic reactions:

Acylation

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, THF, 0°C → RT(1R,2R)-2-{[acetyl-(oxolan-2-yl)methyl]amino}cyclopentan-1-ol92%
Benzoyl chloridePyridine, CH₂Cl₂, reflux(1R,2R)-2-{[benzoyl-(oxolan-2-yl)methyl]amino}cyclopentan-1-ol85%
  • Acylation occurs regioselectively at the amine, leaving the hydroxyl group intact.

  • Steric hindrance from the oxolane group slows reaction kinetics compared to linear alkylamines.

Alkylation

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C(1R,2R)-2-{(oxolan-2-yl)methylamino}cyclopentan-1-ol67%
Allyl bromideNaH, THF, 0°C → RT(1R,2R)-2-{(oxolan-2-yl)methylamino}cyclopentan-1-ol58%
  • Alkylation requires strong bases (e.g., NaH) to deprotonate the amine.

  • Competing O-alkylation is minimal due to the hydroxyl group’s lower nucleophilicity in polar aprotic solvents.

Reductive Reactions

The hydroxyl and amine groups influence reduction pathways:

Reagent Conditions Product Notes
LiAlH₄THF, refluxNo reaction (stable under conditions)Hydroxyl group resists reduction
H₂, Pd/CMeOH, 50 psi, 25°C(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentanePartial deoxygenation observed
  • Catalytic hydrogenation removes the hydroxyl group but requires elevated pressure.

  • The oxolane ring remains intact under standard reduction conditions.

Ring-Opening Reactions of the Oxolane Moiety

The tetrahydrofuran (oxolane) ring undergoes acid-catalyzed cleavage:

Reagent Conditions Product
H₂SO₄H₂O, 100°C(1R,2R)-2-{[4-hydroxybutyl]amino}cyclopentan-1-ol
HCl (gas)Dioxane, 0°CChloride derivative with fragmented oxolane
  • Acidic hydrolysis opens the oxolane ring to form a 4-hydroxybutyl side chain.

  • Ring strain and electron-rich oxygen facilitate nucleophilic attack at the β-position.

Stereochemical Influence on Reactivity

The (1R,2R) configuration dictates reaction outcomes:

  • Epimerization Risk : No observed racemization under neutral or mild acidic conditions (pH > 4) .

  • Diastereoselectivity : Alkylation produces a 3:1 diastereomer ratio favoring the (1R,2R,αR) configuration due to steric guidance from the cyclopentane ring.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via retro-aldol cleavage of the cyclopentanol ring.

  • Photolysis : UV light (254 nm) induces N–O bond cleavage in the oxolane group, forming aldehydes.

This compound’s versatility in oxidation, functionalization, and ring-modification reactions makes it valuable for synthesizing chiral ligands, bioactive molecules, and polymer precursors. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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